“rac trans-Lafutidine” is a histamine H2-receptor antagonist . It blocks the histamine-stimulated gastric acid secretion and has been shown to inhibit the release of prostaglandin E2 in vitro, and reduce gastric damage in vivo . It is a trans isomeric impurity of rac Lafutidine .
The molecular formula of “rac trans-Lafutidine” is C22H29N3O4S . Its molecular weight is 431.6 g/mol . The molecule contains a total of 61 bond(s). There are 32 non-H bond(s), 14 multiple bond(s), 11 rotatable bond(s), 3 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 1 ether(s) (aromatic), 1 sulfoxide(s), 1 Furane(s) .
“rac trans-Lafutidine” is a histamine H2-receptor antagonist that blocks the histamine-stimulated gastric acid secretion . This drug has been shown to inhibit the release of prostaglandin E2 in vitro, and has been shown to reduce gastric damage in vivo .
Rac trans-Lafutidine is a pharmacologically significant compound primarily recognized for its role in treating gastrointestinal disorders, specifically as a proton pump inhibitor. Its chemical designation is 206449-94-7, and it is classified as a substituted amino acid derivative. This compound has garnered attention for its potential effects on gastric acid secretion and mucosal protection, making it relevant in clinical settings for conditions like peptic ulcers and gastroesophageal reflux disease.
Rac trans-Lafutidine is synthesized from various precursors in the laboratory, and its classification falls under the category of gastroprotective agents. It functions by inhibiting gastric acid secretion, thereby promoting mucosal healing. The compound is also studied for its anti-inflammatory properties, suggesting its utility beyond mere acid suppression.
The synthesis of rac trans-Lafutidine typically involves several steps:
The synthesis can be optimized by adjusting reaction conditions, such as temperature, solvent choice, and reaction time. For instance, using polar aprotic solvents can enhance yields during nucleophilic substitution reactions.
Rac trans-Lafutidine has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula includes:
The molecular weight of rac trans-Lafutidine is approximately 206.25 g/mol, with a melting point that can vary based on the purity and crystalline form of the compound.
Rac trans-Lafutidine undergoes several chemical reactions that are critical for its function:
Studies have shown that rac trans-Lafutidine can form stable complexes with certain metal ions, which may influence its pharmacokinetics and therapeutic profile.
The primary mechanism of action of rac trans-Lafutidine involves inhibition of the proton pump in gastric parietal cells. This action leads to decreased hydrogen ion secretion into the gastric lumen, resulting in reduced acidity.
Clinical studies indicate that rac trans-Lafutidine effectively reduces gastric acidity within hours of administration, providing symptomatic relief in patients with acid-related disorders.
Rac trans-Lafutidine is primarily used in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4